3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Library Design

This fully synthetic small molecule (MW 450.45 g/mol) is a uniquely structured research probe. It integrates a 2-naphthamido group and a benzodioxole (piperonyl) acceptor on a benzofuran-2-carboxamide scaffold. Unlike its des-benzodioxole (CAS 477511-88-9) or des-naphthamido (WAY-638103) analogs, this compound simultaneously presents both pharmacophores, making it essential for investigating synergistic target engagement. Ideal for structural biology studies to map large hydrophobic protein pockets. Ensure your next assay uses the precise dual-pharmacophore architecture for conclusive control experiments.

Molecular Formula C27H18N2O5
Molecular Weight 450.45
CAS No. 888461-63-0
Cat. No. B2873045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide
CAS888461-63-0
Molecular FormulaC27H18N2O5
Molecular Weight450.45
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6C=C5
InChIInChI=1S/C27H18N2O5/c30-26(18-10-9-16-5-1-2-6-17(16)13-18)29-24-20-7-3-4-8-21(20)34-25(24)27(31)28-19-11-12-22-23(14-19)33-15-32-22/h1-14H,15H2,(H,28,31)(H,29,30)
InChIKeySQCLZNXHQXSSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(2-Naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide (CAS 888461-63-0): Structural and Pharmacophoric Baseline


3-(2-Naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide (CAS 888461-63-0, molecular formula C₂₇H₁₈N₂O₅, molecular weight 450.45 g/mol) is a fully synthetic small molecule built on a benzofuran-2-carboxamide scaffold . The structure integrates three distinct pharmacophoric elements: a benzofuran core, a 2-naphthamido substituent at the 3-position, and a benzo[d][1,3]dioxol-5-yl (piperonyl) group on the exocyclic amide nitrogen . This combination places the compound at the intersection of two privileged-structure families—benzofuran-2-carboxamides and methylenedioxybenzene (benzodioxole) derivatives—both of which have independently yielded bioactive molecules across anti-inflammatory, anticancer, and metabolic disease targets [1]. As a research-use-only screening compound, its value proposition rests on the simultaneous presentation of these pharmacophores within a single, modularly accessible chemotype .

Why Generic Substitution Fails for 3-(2-Naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide


Within the benzofuran-2-carboxamide chemotype, minor structural perturbations at either the 3-amido substituent or the exocyclic N-aryl group can profoundly alter target engagement, selectivity, and physicochemical properties [1]. The target compound uniquely pairs a 2-naphthamide (naphthalene-2-carbonylamino) donor with a benzodioxole (methylenedioxybenzene) acceptor on the opposing amide nitrogen. Neither the des-benzodioxole analog 3-(2-naphthamido)benzofuran-2-carboxamide (CAS 477511-88-9) nor the des-naphthamido analog N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide (WAY-638103, CAS 793712-73-9) reproduces this dual-pharmacophore architecture . Additionally, close regioisomers such as the 1-naphthamido variant (CAS 888461-57-2) and the 2-ethoxy-naphthamido analog (CAS 888461-69-6) differ in both hydrogen-bond geometry and steric bulk, further illustrating that generic substitution cannot be assumed without loss of the precise molecular recognition surface . For procurement decisions, these structural distinctions are material: each analog presents a different shape, electrostatic potential, and lipophilicity profile, which collectively govern binding and ADME outcomes [1].

Quantitative Differentiation Evidence for 3-(2-Naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Des-Benzodioxole Analog 477511-88-9

The target compound incorporates a benzo[d][1,3]dioxol-5-yl group that adds significant molecular weight and polar surface area relative to the unsubstituted primary amide analog 3-(2-naphthamido)benzofuran-2-carboxamide (CAS 477511-88-9) . This structural increment directly impacts drug-likeness parameters relevant to screening library selection and lead optimization [1].

Medicinal Chemistry Physicochemical Profiling Library Design

Naphthamide Regioisomer Differentiation: 2-Naphthamido (Target) vs. 1-Naphthamido (CAS 888461-57-2)

The target compound bears the naphthalene-2-carbonylamino (2-naphthamido) substituent, whereas CAS 888461-57-2 is the 1-naphthamido regioisomer . In naphthalene carboxamide SAR, the 1- vs. 2-substitution pattern alters the dihedral angle between the carbonyl and the naphthalene ring system, modifying both hydrogen-bond acceptor geometry and the spatial presentation of the aromatic surface [1]. This regioisomerism is known to produce divergent biological activity in related benzofuran and naphthalene carboxamide series [1].

Structural Biology Molecular Recognition SAR

Benzodioxole Moiety Differentiation vs. Saturated Dioxin Analog (CAS 888467-68-3)

The target compound incorporates a benzo[d][1,3]dioxole (methylenedioxybenzene) group that is aromatic and electron-rich, whereas the closely related analog 3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide (CAS 888467-68-3) contains a partially saturated 2,3-dihydrobenzo[b][1,4]dioxin ring . The benzodioxole system is a recognized pharmacophore in diverse bioactive molecules including endothelin receptor antagonists and phosphodiesterase IV inhibitors, where the methylenedioxy oxygens contribute to key hydrogen-bond interactions and the planar aromatic system enables π-stacking [1][2].

Pharmacophore Design Metabolic Stability Electron-Rich Aromatics

Hydrogen Bond Donor/Acceptor Topology vs. WAY-638103 (Des-Naphthamido Analog)

The target compound contains both the 2-naphthamido NH donor/acceptor pair at position 3 and the exocyclic carboxamide linking the benzofuran to the benzodioxole group, yielding a total of 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) . In contrast, WAY-638103 (N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide, CAS 793712-73-9) lacks the entire 3-naphthamido substituent, resulting in only 1 HBD and 4 HBA . In benzofuran-2-carboxamide SAR series, the 3-amido substituent has been shown to be critical for activity: for example, in naphthofuran-2-carboxamide inhibitors of NF-κB, the N-substituted phenyl ring and the amide at the 2-position are both essential pharmacophoric elements [1].

Hydrogen Bonding Target Engagement Scaffold Hopping

Recommended Application Scenarios for 3-(2-Naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide Based on Differentiation Evidence


Chemical Biology Probe for Investigating Dual Benzodioxole–Naphthalene Pharmacophore Synergy

The compound's unique co-presentation of a benzodioxole and a 2-naphthamide on a benzofuran-2-carboxamide scaffold makes it suitable as a chemical probe to interrogate whether simultaneous engagement of both pharmacophoric elements produces synergistic or cooperative biological effects . In experiments where WAY-638103 (benzodioxole-only) or 477511-88-9 (naphthamide-only) serve as negative controls, any enhanced activity observed with the target compound can be directly attributed to the dual-pharmacophore architecture .

Screening Library Component for NF-κB and Inflammatory Pathway Target Discovery

Based on class-level evidence that naphthofuran-2-carboxamides and benzodioxole-containing compounds independently modulate NF-κB activity and inflammatory cascades, this compound is positioned for inclusion in targeted screening decks against NF-κB, COX-2, and related inflammatory targets [1][2]. The 2-naphthamido geometry (vs. 1-naphthamido regioisomer) and the electron-rich benzodioxole ring are structural features that may confer target selectivity within these pathways .

Metabolic Disease Target Screening (α-Amylase and Related Enzymes)

Closely related benzodioxol-carboxamide derivatives have demonstrated in vitro inhibitory activity against α-amylase, a validated target for type 2 diabetes management . The target compound, bearing the same benzodioxole pharmacophore augmented with a 2-naphthamide group, can be deployed in α-amylase and α-glucosidase inhibition assays to determine whether the naphthalene substituent enhances potency or alters the inhibition mechanism relative to simpler benzodioxole-carboxamide leads [3].

Physicochemical Probe for Hydrophobic Pocket Mapping in Protein Crystallography

With a calculated XLogP approximately 0.8 log units higher than the des-benzodioxole analog 477511-88-9 and a molecular weight of 450.45 Da, the target compound occupies a distinct physicochemical space suitable for soaking or co-crystallization experiments aimed at mapping large hydrophobic pockets in protein targets [4]. The rigid, planar benzodioxole and the extended naphthalene surface provide a well-defined molecular shape for interpreting electron density in structural biology studies .

Quote Request

Request a Quote for 3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.